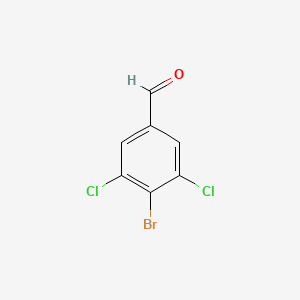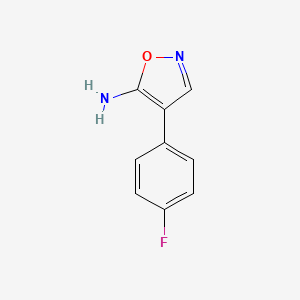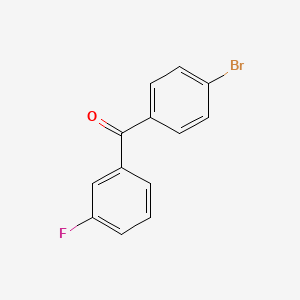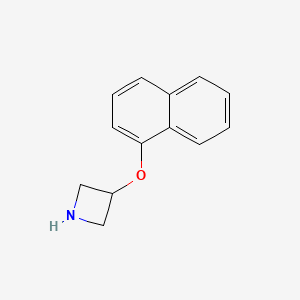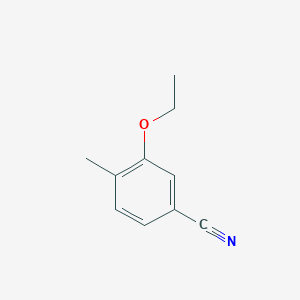
4-Bromo-1-methyl-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
The compound "4-Bromo-1-methyl-1H-indole-3-carbaldehyde" is closely related to various brominated indole carbaldehydes, which are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science. Although the specific compound is not directly studied in the provided papers, related compounds such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde , 4-Bromo-1,6-methano annulene-3-carbaldehyde , and 5-Bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone have been investigated, providing insights into the structural and photophysical properties of brominated carbaldehydes.
Synthesis Analysis
The synthesis of related brominated carbaldehydes typically involves reactions with various nucleophiles or dinucleophiles. For instance, the compound 4-Bromo-1,6-methano annulene-3-carbaldehyde reacts with dinucleophiles to produce heteroanellated Methano annulenes, demonstrating the reactivity of such brominated aldehydes in forming more complex heterocyclic structures . This suggests that the synthesis of "4-Bromo-1-methyl-1H-indole-3-carbaldehyde" could potentially involve similar strategies, utilizing its reactive aldehyde group and the bromine substituent as key functional sites for chemical transformations.
Molecular Structure Analysis
X-ray diffraction analysis has been used to determine the structure of related compounds, such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which provides detailed information on the molecular geometry and crystal packing . The dihedral angles and the interactions between different ring systems, as seen in the crystal structure of 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde, are crucial for understanding the spatial arrangement of the molecules . These analyses are essential for predicting the behavior of "4-Bromo-1-methyl-1H-indole-3-carbaldehyde" in various chemical environments.
Chemical Reactions Analysis
The reactivity of brominated carbaldehydes in chemical reactions is highlighted by their ability to undergo various transformations. For example, the reaction of 4-Bromo-1,6-methano annulene-3-carbaldehyde with tert-butylhydrazine leads to an unusual Michael-addition-dehydrogenation sequence, resulting in the anellation of a pyrazole ring . This indicates that "4-Bromo-1-methyl-1H-indole-3-carbaldehyde" may also participate in similar addition reactions, potentially leading to novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated carbaldehydes can be influenced by their molecular structure. Photophysical studies of related compounds show that the emission spectrum and quantum yield can vary significantly in different solvents, which is attributed to changes in the dipole moment between the excited and ground states . These properties are important for applications in materials science, where the optical properties of a compound can be fine-tuned for specific uses. The solvatochromic behavior of these compounds suggests that "4-Bromo-1-methyl-1H-indole-3-carbaldehyde" may also exhibit interesting solvent-dependent photophysical properties.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Intermolecular Interactions
4-Bromo-1-methyl-1H-indole-3-carbaldehyde and related compounds have been studied for their crystal structures and intermolecular interactions. For example, a study by Barakat et al. (2017) focused on the synthesis and characterization of a compound formed from 5-bromo-1H-indole-3-carbaldehyde. The study utilized X-ray crystal diffraction and Hirshfeld surface analysis to understand the molecule's structure and intermolecular connections (Barakat et al., 2017).
Antibacterial Applications
Research by Carrasco et al. (2020) explored the antibacterial activities of indole-3-carbaldehyde semicarbazone derivatives. The study synthesized and characterized compounds related to 4-Bromo-1-methyl-1H-indole-3-carbaldehyde and tested their efficacy against various bacterial strains, finding notable inhibitory activities against certain bacteria (Carrasco et al., 2020).
Organic Synthesis and Catalysis
4-Bromo-1-methyl-1H-indole-3-carbaldehyde has been involved in various organic synthesis processes. For example, Madan (2020) reported on its use in Knoevenagel condensation reactions. The study highlighted the efficiency of these reactions in terms of yield and environmental impact (Madan, 2020).
Biological Activity and Cell Cycle Effects
A study by Moubax et al. (2001) investigated the effects of bromoindole carbaldehydes, including compounds related to 4-Bromo-1-methyl-1H-indole-3-carbaldehyde, on the cell cycle of sea urchin embryos. The research found that these compounds could inhibit the first mitotic cycle in a concentration-dependent manner (Moubax et al., 2001).
Antiproliferative Activity
In the field of cancer research, Fawzy et al. (2018) synthesized new indole derivatives using 1H-indole-3-carbaldehyde and evaluated their antiproliferative potential. The study found significant activity against human breast cancer cell lines, suggesting potential therapeutic applications (Fawzy et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-5-7(6-13)10-8(11)3-2-4-9(10)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHZOGUMQSGPFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626840 | |
| Record name | 4-Bromo-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
338760-45-5 | |
| Record name | 4-Bromo-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




